1-Butyl-5-ethyluracil
Description
1-Butyl-5-ethyluracil is a uracil derivative characterized by a butyl group at the N1 position and an ethyl group at the C5 position of the pyrimidine ring. Uracil derivatives are widely studied for their antiviral, antitumor, and cytotoxic properties, with substituent patterns critically influencing their efficacy and selectivity .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-butyl-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-12-7-8(4-2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14) |
InChI Key |
QBDHGBBKUULWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=O)NC1=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This contrasts with 1-(2-hydroxyethoxymethyl)uracil, where the polar substituent improves solubility for antiviral applications .
- The ethyl group at C5 is less sterically hindered than bulkier substituents (e.g., benzyl or acylethynyl groups), which may reduce off-target interactions while maintaining moderate bioactivity .
Example Syntheses:
N1-Alkylation :
- This compound : Likely synthesized via alkylation of uracil with butyl halides under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
- 1-(2,3-Dihydro-5H-4,1-benzoxathiepin-3-yl)uracil : Utilized alkylation with benzoxathiepinyl halides, highlighting the role of steric effects in reaction yields .
C5 Functionalization :
Challenges :
- Competitive alkylation at N3 (common in uracil chemistry) requires careful control of reaction conditions, such as using bulky bases or selective catalysts .
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